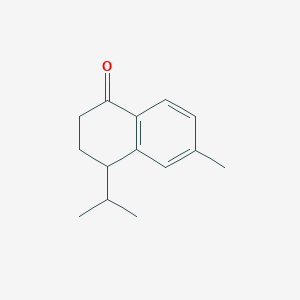

4-Isopropyl-6-methyltetralone

Description

Significance of 4-Isopropyl-6-methyltetralone within Organic Synthesis Research

This compound is a notable sesquiterpene and has been identified as a volatile metabolite in plants such as Salvia fruticosa. Its importance in organic synthesis stems from its role as a key intermediate in the creation of more complex molecules. Specifically, it is a precursor in the synthesis of various natural products. The strategic placement of the isopropyl and methyl groups on the tetralone framework provides a versatile scaffold for further chemical modifications, making it a valuable building block for synthetic chemists.

The art and science of organic synthesis involve the replication of molecules found in living nature and the creation of novel ones in the laboratory. nih.gov The development of efficient and economical synthetic routes is a primary goal in this field. iqvia.com this compound serves as a practical starting point for the multi-step synthesis of intricate target molecules. iqvia.com

Historical Development of Tetralone Synthesis Methodologies

The synthesis of tetralones has a rich history, with methods evolving to improve efficiency and yield. Early methods for preparing α-tetralone, the parent compound of this compound, included the catalytic hydrogenation of α-naphthol and the oxidation of tetralin. orgsyn.org

One of the classical and widely used methods is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. wikipedia.orgorgsyn.org This reaction typically employs a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid, to facilitate the ring closure. wikipedia.org Variations of this approach have been developed to synthesize substituted tetralones. For instance, 4-methyl-1-tetralone (B8906) can be prepared from γ-phenylvaleric acid using sulfuric acid. orgsyn.org

Over the years, chemists have refined these methods and developed new ones. For example, a convenient three-step synthesis of 6-methoxy-4-isopropyl-1-tetralone from 7-methoxy-1-tetralone (B20472) has been reported, involving a Grignard reaction with isopropylmagnesium chloride, dehydration, and subsequent oxidation. researchgate.net Another approach involves the intramolecular acylation of p-nitro-γ-phenylbutyric acid to produce nitro-substituted tetralones. materialsciencejournal.org The continuous development of these synthetic strategies highlights the ongoing effort to create more efficient and versatile pathways to this important class of compounds.

Structural Basis and Research Implications for this compound

The structure of this compound, with its fused aromatic and cycloalkanone rings, and the specific substitution pattern, dictates its chemical reactivity and research applications. The presence of the ketone group and the α-hydrogens makes it susceptible to a variety of reactions, including reductions, enolate formations, and condensations. wikipedia.org The isopropyl and methyl groups on the aromatic ring influence the electronic and steric properties of the molecule, which can direct the outcome of chemical transformations.

This compound and its derivatives are valuable intermediates in the total synthesis of natural products. semanticscholar.org For example, the related compound 6-methoxy-4-isopropyl-1-tetralone has been utilized in the synthesis of the sesquiterpene (±)-cadinene dihydrochloride. researchgate.net The ability to selectively functionalize different positions of the tetralone core allows for the construction of complex and diverse molecular architectures.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C14H18O | nih.govnist.gov |

| Molecular Weight | 202.29 g/mol | nih.govnist.gov |

| IUPAC Name | 6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | nih.gov |

| CAS Registry Number | 57494-10-7 | nih.govnist.gov |

| Appearance | Powder | |

| Boiling Point | 306.0±32.0°C at 760 mmHg | |

| Density | 1.005±0.06 g/cm3 |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZXBPVAPQXAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCC2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423897 | |

| Record name | 4-Isopropyl-6-methyltetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57494-10-7 | |

| Record name | 4-Isopropyl-6-methyltetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Isopropyl 6 Methyltetralone

Retrosynthetic Analysis Approaches for 4-Isopropyl-6-methyltetralone

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions) to reveal potential synthetic pathways. ias.ac.inscitepress.org

For this compound, the most logical retrosynthetic strategy involves disconnection of the bonds formed during key cyclization and substitution reactions. The primary disconnection targets the bond formed during the intramolecular Friedel-Crafts acylation, which is a common method for creating the tetralone ring system. semanticscholar.orgscripps.edu

C(O)-Aryl Bond Disconnection: The most strategic initial disconnection is the bond between the carbonyl carbon and the aromatic ring. This corresponds to the reverse of an intramolecular Friedel-Crafts acylation. semanticscholar.orgwikipedia.org This reveals a key intermediate: a substituted 4-phenylbutanoyl chloride or its corresponding carboxylic acid.

Aryl-Alkyl Bond Disconnections: Subsequent disconnections focus on the isopropyl and methyl groups attached to the aromatic ring. These disconnections are based on the reverse of Friedel-Crafts alkylation reactions. Breaking the bond between the ring and the isopropyl group, and then the bond to the methyl group, leads back to a simple, readily available starting material like 4-phenylbutanoic acid or even benzene (B151609) itself.

This analysis identifies a crucial precursor: 4-(2-isopropyl-4-methylphenyl)butanoic acid . The synthesis of this intermediate becomes a primary objective in the forward synthesis.

Table 1: Retrosynthetic Disconnections for this compound

| Disconnection Step | Bond Broken | Reaction Type (Forward) | Precursor/Intermediate Generated |

| 1 | Carbonyl Carbon — Aromatic Ring | Intramolecular Friedel-Crafts Acylation | 4-(2-isopropyl-4-methylphenyl)butanoic acid |

| 2 | Aromatic Ring — Isopropyl Group | Friedel-Crafts Alkylation | 4-(4-methylphenyl)butanoic acid |

| 3 | Aromatic Ring — Methyl Group | Friedel-Crafts Alkylation | 4-phenylbutanoic acid |

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a key disconnection or to manage reactivity in the forward synthesis. ias.ac.infiveable.mescitepress.org In the synthesis of tetralones, FGI is crucial for preparing the necessary precursors.

A primary example of FGI in this context is the preparation of the acylating agent for the cyclization step. The retrosynthetic analysis yields a carboxylic acid (4-arylbutanoic acid). In the forward synthesis, this carboxylic acid must be converted into a more reactive species to undergo Friedel-Crafts acylation. ias.ac.in

Carboxylic Acid to Acyl Chloride: The most common FGI is the conversion of the 4-arylbutanoic acid intermediate into the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.mevanderbilt.edu The acyl chloride is much more electrophilic and readily undergoes intramolecular acylation in the presence of a Lewis acid. wikipedia.org

Nitro Group Reduction: If a synthesis were to begin with a nitrated aromatic compound to control substitution patterns, a key FGI step would be the reduction of the nitro group to an amino group, which could then be removed or converted to another substituent. ias.ac.in While not essential for the most direct route to this compound, this illustrates a common FGI strategy in more complex aromatic syntheses.

Classical Synthetic Routes to this compound and Analogues

The forward synthesis of tetralones generally follows the pathways identified through retrosynthesis, relying heavily on Friedel-Crafts reactions and subsequent cyclizations.

Friedel-Crafts acylation is a cornerstone of tetralone synthesis. semanticscholar.orgacs.org This reaction can be applied intermolecularly to build a precursor or, more commonly, intramolecularly to form the cyclic ketone. wikipedia.orgacs.org

The synthesis of the tetralone core typically starts with an appropriately substituted benzene derivative. For this compound, a logical starting material would be p-cymene (B1678584) (1-isopropyl-4-methylbenzene). An intermolecular Friedel-Crafts acylation can be performed on p-cymene with succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction forms a 3-(substituted-benzoyl)propanoic acid. The ketone in this intermediate is then reduced, often via a Clemmensen or Wolff-Kishner reduction, to yield the necessary 4-(substituted-phenyl)butanoic acid, setting the stage for the final cyclization. semanticscholar.org

The key ring-forming step is the intramolecular cyclization of a 4-arylbutanoic acid or its derivative. nih.gov This reaction is an intramolecular Friedel-Crafts acylation that forms the six-membered ketone ring fused to the aromatic ring. acs.orgtandfonline.com

Several reagents are effective for promoting this cyclization:

Polyphosphoric Acid (PPA): A widely used and effective reagent that acts as both a catalyst and a solvent. Heating the 4-arylbutanoic acid in PPA typically affords the tetralone in good yield. wikipedia.org

Methanesulfonic Acid: This strong acid can also catalyze the cyclization of 4-arylbutanoic acids. wikipedia.org

Lewis Acids with Acyl Chlorides: As mentioned under FGI, converting the carboxylic acid to an acyl chloride allows for the use of Lewis acids like AlCl₃ or SnCl₄ to catalyze the cyclization, often under milder conditions and with shorter reaction times. wikipedia.org

Trifluoroacetic Anhydride (TFAA): This reagent can be used to promote the cyclization of 4-phenylbutyric acids to form 1-tetralones. nih.govtandfonline.com

Table 2: Common Reagents for Tetralone Cyclization

| Reagent | Precursor | Typical Conditions | Reference |

| Polyphosphoric Acid (PPA) | 4-Arylbutanoic Acid | Heating | wikipedia.org |

| Methanesulfonic Acid | 4-Arylbutanoic Acid | Heating | wikipedia.org |

| AlCl₃ / SnCl₄ | 4-Arylbutanoyl Chloride | Inert solvent, often at room temperature | wikipedia.org |

| Trifluoroacetic Anhydride (TFAA) | 4-Arylbutanoic Acid | 1,2-dichloroethane (DCE) solvent | tandfonline.com |

Alkylation is fundamental to installing the required substituents on the aromatic ring or, in some cases, on the tetralone core itself.

Aromatic Ring Alkylation: In the synthesis of this compound, the most efficient approach is to start with an aromatic compound that already contains the desired alkyl groups, such as p-cymene. If starting from a simpler aromatic like toluene, a Friedel-Crafts alkylation would be necessary to introduce the isopropyl group. The directing effects of the existing substituents must be carefully considered to achieve the correct substitution pattern.

Tetralone Core Alkylation: While less common for the synthesis of the target molecule itself, direct alkylation of a pre-formed tetralone is a powerful method for creating analogues. The α-position to the carbonyl group (C-2) is readily deprotonated to form an enolate, which can then react with an alkyl halide. Furthermore, iridium-catalyzed asymmetric allylic alkylation of β-tetralones has been developed for the synthesis of enantioenriched tetralones. acs.org This highlights advanced methods for derivatization. Recent strategies have also demonstrated the alkylation of tetralones at the α-position via a hydrogen borrowing strategy using iridium(III) complexes, which allows for the direct use of alcohols as alkylating agents. acs.org

Advanced and Stereoselective Synthesis of this compound

The creation of a specific stereoisomer of this compound, which possesses a chiral center at the C4 position, requires sophisticated synthetic techniques. Advanced methodologies focus on controlling the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products. These methods include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective transformations of precursor molecules.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.org The auxiliary is attached to a prochiral substrate, influences a subsequent diastereoselective reaction, and is then removed to yield the enantiomerically enriched product. This strategy is highly reliable for establishing stereochemistry. researchgate.net

For a tetralone system, a chiral auxiliary could be employed to direct the alkylation of a precursor. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org A prochiral enolate, formed from a substrate attached to the auxiliary, reacts with an electrophile from the sterically less hindered face, as dictated by the auxiliary's structure. After the key bond formation, the auxiliary can be cleaved and recovered. Other notable auxiliaries include pseudoephedrine and Oppolzer's camphorsultam. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Steric hindrance from substituents on the oxazolidinone ring directs incoming electrophiles. | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation of Glycine Enolates | Forms a rigid chelated enolate, exposing one face to electrophilic attack. | wikipedia.org |

| Oppolzer's Camphorsultam | Diels-Alder Reactions, Conjugate Additions | The sultam structure provides effective steric shielding of one face of the attached enoate. | wikipedia.orgresearchgate.net |

This table presents examples of chiral auxiliaries applicable to the stereoselective synthesis of chiral carbonyl compounds, a strategy relevant to precursors of this compound.

Asymmetric Catalysis in Tetralone Systems

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. mdpi.com For tetralone systems, key strategies include the asymmetric hydrogenation or transfer hydrogenation of precursors.

A common route involves the asymmetric transfer hydrogenation (ATH) of a tetralone or a suitable precursor using a chiral catalyst, such as a Noyori-type ruthenium complex. researchgate.netmdpi.com These reactions can convert a prochiral ketone into a chiral alcohol with high enantioselectivity. nih.govthieme-connect.com The resulting chiral tetralol can then be used in subsequent synthetic steps. Dynamic kinetic resolution (DKR) can be coupled with ATH to convert a racemic mixture of a substituted tetralone precursor into a single desired stereoisomer of the product alcohol with high diastereoselectivity and enantioselectivity. nih.govthieme-connect.com

Table 2: Examples of Asymmetric Catalysis in the Synthesis of Chiral Tetralone Derivatives and Analogs

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-Ts-DPEN-Ru(II) | Aromatic Ketones | Up to 99% | mdpi.com |

| ATH with Dynamic Kinetic Resolution (DKR) | Oxo-tethered Ru(II) Catalysts | Racemic α-substituted Keto Acids | >99% | thieme-connect.com |

| α-Alkylation and ATH-DKR | Iridium(III) Complex | α-Tetralone | Not specified | researchgate.netnih.gov |

This table illustrates the power of asymmetric catalysis in generating chiral intermediates relevant to the synthesis of substituted tetralones.

Enantioselective Transformations Involving Tetralone Precursors

An alternative to inducing chirality directly on the tetralone ring is to establish the key stereocenter in an acyclic precursor molecule, which is then cyclized. Chemo-enzymatic methods are particularly powerful for this purpose. For example, the enzymatic resolution of a racemic alcohol or the enantioselective reduction of a ketone using baker's yeast or isolated lipases can produce highly pure chiral building blocks. nih.govresearchgate.net These chiral precursors, containing the future C4 stereocenter, can then be elaborated and cyclized to form the desired enantiomer of the tetralone. semanticscholar.org

For instance, a substituted (S)-2-arylpropanol, obtained via lipase-mediated resolution, could serve as a chiral starting material. nih.govresearchgate.net Subsequent chain homologation followed by an intramolecular Friedel-Crafts acylation would then yield the optically active tetralone. This approach effectively transfers the chirality from a simple, enzymatically-derived molecule to the more complex target structure.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu Key principles include maximizing atom economy and using safer solvents, which are highly relevant to the synthesis of tetralones, often involving traditional reactions like Friedel-Crafts acylation. acs.org

Atom Economy Maximization in Synthetic Protocols

Atom economy is a measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Many classical reactions, including those used to synthesize tetralone skeletons, have poor atom economy.

The intramolecular Friedel-Crafts acylation of a substituted 4-phenylbutyric acid is a common method for synthesizing tetralones. semanticscholar.org This reaction typically requires a stoichiometric amount of a Lewis acid catalyst (like AlCl₃) and generates significant waste. researchgate.net Alternative methodologies that improve atom economy are highly desirable. For example, catalytic reactions are inherently superior to stoichiometric ones. yale.edu Rearrangements and addition reactions are ideal, with 100% atom economy. While not always feasible, designing synthetic routes to include more atom-economical steps is a central goal of green chemistry.

Table 3: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Green Chemistry Perspective |

|---|---|---|---|

| Addition (e.g., Hydrogenation) | A + B → C | 100% | Ideal; all reactant atoms are in the product. acs.org |

| Rearrangement | A → B | 100% | Ideal; no atoms are lost. |

| Substitution | A-B + C → A-C + B | <100% | Generates at least one byproduct (B). |

| Elimination | A-B → A + B | <100% | Generates at least one byproduct (B). |

| Wittig Reaction | R₁R₂C=O + Ph₃P=CHR₃ → R₁R₂C=CHR₃ + Ph₃P=O | Often <50% | Poor atom economy due to the high molecular weight phosphine (B1218219) oxide byproduct. |

This table provides a conceptual overview of atom economy, a key principle of green chemistry.

Solvent Selection and Alternative Reaction Media

Solvent choice is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional Friedel-Crafts acylations often use hazardous chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane. stackexchange.com

Modern research focuses on greener alternatives. For some Friedel-Crafts reactions, it is possible to use the aromatic substrate itself as the solvent if it is a liquid and used in excess. acs.org Other approaches eliminate conventional organic solvents entirely. The use of ionic liquids or deep eutectic solvents, which are non-volatile and can sometimes act as both solvent and catalyst, is a promising strategy. researchgate.net Microwave-assisted synthesis, sometimes in conjunction with ionic liquids or under solvent-free conditions, can accelerate reaction rates and lead to cleaner processes. researchgate.net Methodologies using trifluoroacetic anhydride or methanesulfonic anhydride can also proceed with minimal or no traditional solvent, reducing waste streams significantly. acs.orgorganic-chemistry.orgnih.gov

Table 4: Solvent Alternatives for Friedel-Crafts Acylation

| Solvent Type | Example(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good solubility for reagents, well-established. | Toxic, volatile, environmentally persistent. | stackexchange.com |

| Nitro-aromatics | Nitrobenzene | Can influence regioselectivity, high boiling point. | Toxic, high boiling point makes removal difficult. | stackexchange.com |

| Ionic Liquids | [bmim]OTf | Non-volatile, recyclable, can act as catalyst. | Can be expensive, viscosity issues, potential toxicity. | researchgate.net |

| Deep Eutectic Solvents | CholineCl-ZnCl₂ | Biodegradable, low cost, dual catalyst/solvent role. | Can be hygroscopic, limited thermal stability. | researchgate.net |

| Green Organic Solvents | Cyclopentyl methyl ether (CPME) | Higher boiling point than many ethers, lower peroxide formation. | Still a volatile organic compound (VOC). | N/A |

This table summarizes various solvent options, highlighting the shift towards greener alternatives in chemical synthesis.

Catalytic Approaches and Waste Minimization

The synthesis of this compound through traditional methods often involves stoichiometric amounts of strong acids, leading to significant waste generation and environmental concerns. Modern synthetic strategies increasingly focus on catalytic approaches that enhance efficiency and minimize waste, aligning with the principles of green chemistry. These methods primarily revolve around the use of recyclable catalysts, improving atom economy, and reducing the formation of hazardous byproducts.

One of the most promising catalytic routes for the synthesis of tetralones, including this compound, is through intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a substituted 4-arylbutanoic acid. The use of heterogeneous solid acid catalysts in this transformation is a significant step towards waste minimization. eurekaselect.com Unlike traditional Lewis acids like aluminum chloride (AlCl₃), which are consumed in the reaction and generate large amounts of corrosive waste during workup, solid catalysts can be easily recovered and reused. eurekaselect.comdokumen.pub

Various solid acid catalysts have been explored for Friedel-Crafts acylation, including zeolites, clays, metal oxides, and supported acids. dokumen.pubacs.org For instance, silica (B1680970) gel-supported aluminum trichloride (B1173362) (SiO₂-AlCl₃) has been shown to be an effective and reusable catalyst for the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid to yield 1-tetralone (B52770) in high yields. tubitak.gov.tr The catalyst's stability and the ability to be recycled without a significant loss of activity make it an environmentally benign alternative. tubitak.gov.tr

Another innovative approach involves the use of metal triflates, such as terbium triflate (Tb(OTf)₃), often in combination with ionic liquids and microwave irradiation. researchgate.netresearchgate.net This combination can lead to shorter reaction times and improved yields for intramolecular Friedel-Crafts acylations. researchgate.net The ionic liquid can serve as both the solvent and a co-catalyst, and the entire system can often be recycled, further reducing waste. researchgate.net

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to waste minimization in the synthesis of this compound. jk-sci.comjocpr.com Catalytic routes inherently improve atom economy by reducing the need for stoichiometric reagents and protecting groups. monash.edu For example, rhodium-catalyzed processes for the synthesis of tetralone derivatives can proceed with high enantioselectivity and minimal formation of byproducts. organic-chemistry.org

Below are interactive data tables summarizing various catalytic systems applicable to the synthesis of tetralone derivatives, which could be adapted for this compound.

Table 1: Heterogeneous Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reusability | Reference |

| SiO₂-AlCl₃ | 4-phenylbutanoic acid | Nitrobenzene | 80 | 95 | Yes | tubitak.gov.tr |

| Zeolite H-BEA | Acylation of anisole | Not specified | Not specified | High | Yes | researchgate.net |

| Montmorillonite Clay | Various acylations | Not specified | Not specified | Good | Yes | eurekaselect.com |

| Sulfated Zirconia | Acylation of anisole | Not specified | Not specified | High | Yes | researchgate.net |

Table 2: Homogeneous Catalysts and Green Solvents for Tetralone Synthesis

| Catalyst | Substrate Example | Solvent System | Conditions | Key Advantage | Reference |

| Tb(OTf)₃ | 4-arylbutanoic acids | [bmim]OTf | Microwave | Recyclable catalyst/solvent system | researchgate.net |

| Metal Triflates | 3-arylpropanoic and 4-arylbutanoic acids | Triflate-anion ionic liquids | Microwave | Environmentally benign, recyclable | researchgate.net |

| [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS | ortho-allylbenzaldehydes | Not specified | Not specified | High enantioselectivity, minimal byproducts | organic-chemistry.org |

These catalytic strategies offer significant advantages over classical methods for synthesizing this compound. By focusing on catalyst recyclability and improved atom economy, these approaches pave the way for more sustainable and environmentally friendly production of this and related compounds. The ongoing research in this area continues to yield novel catalysts and reaction conditions that further minimize the environmental impact of chemical synthesis. mdpi.com

Chemical Reactivity and Transformation Studies of 4 Isopropyl 6 Methyltetralone

Oxidation Reactions of 4-Isopropyl-6-methyltetralone

Oxidation reactions of this compound can be directed at either the alicyclic ring, leading to aromatization, or at the carbon alpha to the carbonyl group, depending on the reagents and conditions employed.

The selective oxidation of this compound is dictated by the chosen oxidant, which determines the reaction mechanism.

Dehydrogenation (Aromatization) : The conversion of the tetralone to the corresponding naphthalene (B1677914) derivative (cadalene) involves the removal of hydrogen atoms. When using elemental sulfur at high temperatures, the mechanism is believed to proceed through a series of thermally induced radical intermediates, ultimately leading to the stable aromatic system.

Enolate-Mediated α-Oxidation : In the presence of a base, the tetralone can form an enolate. This nucleophilic enolate can then react with an electrophilic oxidizing agent. This pathway is characteristic of reactions occurring at the carbon adjacent to the carbonyl group. For instance, reaction with reagents like thallium trinitrate can introduce functionality at the α-position. scielo.br

Haloform-type Reaction : Strong bases and halogens, such as in the case of sodium hypobromite (B1234621) (formed from NaOH and Br₂), can induce a haloform-type reaction. This mechanism involves the exhaustive halogenation of the enolizable α-position, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. This results in the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to a carboxylate.

The choice of oxidizing agent directly influences the final product obtained from this compound.

One documented pathway involves oxidation with sodium hypobromite, which converts the tetralone into 4-isopropyl-6-methyl-1-naphthoic acid in high yield. Another significant transformation is the dehydrogenation using sulfur, which results in the formation of cadalene, a naturally occurring bicyclic sesquiterpene. Additionally, reactions with other oxidants like thallium trinitrate on a clay support have been shown to yield α-oxidation products in related tetralone systems. scielo.br

Table 1: Reagent-Specific Oxidation Reactions

| Reagent | Product | Reaction Type | Yield |

|---|---|---|---|

| Sodium Hypobromite (NaOBr) | 4-Isopropyl-6-methyl-1-naphthoic acid | Oxidative Cleavage | 79% |

| Sulfur (S) | Cadalene | Dehydrogenation / Aromatization | Not specified |

Reduction Reactions of the Carbonyl Functionality in this compound

The carbonyl group of this compound is readily reduced by various methods to yield the corresponding secondary alcohol, 4-isopropyl-6-methyltetralol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a standard method for the reduction of ketones. libretexts.org For substituted tetralones, this transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Commonly used catalysts include platinum (Pt), palladium (Pd), and ruthenium (Ru) on various supports. rsc.orgmdpi.com The reaction involves the adsorption of the tetralone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl double bond. libretexts.org In asymmetric hydrogenation, chiral catalysts, such as RuPHOX–Ru complexes, can be employed to achieve high stereoselectivity, producing specific enantiomers of the resulting tetralol. rsc.org

Table 2: Typical Conditions for Catalytic Hydrogenation of Substituted Tetralones

| Catalyst Type | Hydrogen Source | Typical Conditions | Key Feature |

|---|---|---|---|

| Platinum (Pt) / Palladium (Pd) on Carbon | H₂ Gas | 4-6 MPa pressure, 200-300 °C mdpi.com | Standard, effective reduction |

| Ruthenium-based complexes (e.g., RuPHOX–Ru) rsc.org | H₂ Gas or Transfer Hydrogenation (e.g., HCOOH, EtOH) rsc.orgacs.org | Milder conditions, often at room temperature | Enables asymmetric synthesis and high stereocontrol rsc.org |

Metal hydrides are common reagents for the reduction of ketones to alcohols. The reduction of this compound with sodium borohydride (B1222165) (NaBH₄) produces a mixture of the two possible stereoisomeric tetralols (cis and trans isomers). The cis isomer, where the hydroxyl group and the isopropyl group are on the same face of the alicyclic ring, can be separated from the mixture by fractional crystallization.

The formation of two diastereomers results from the hydride nucleophile attacking the carbonyl carbon from either the less-hindered face or the more-hindered face of the molecule. The relative ratio of these isomers (stereocontrol) is influenced by steric hindrance posed by the substituents on the tetralone ring.

The electrochemical reduction of aromatic ketones like this compound offers an alternative to chemical reagents. organic-chemistry.orgresearchgate.netdntb.gov.ua The general mechanism involves the direct transfer of an electron from the cathode surface to the carbonyl group's lowest unoccupied molecular orbital (LUMO). organic-chemistry.org This generates a radical anion intermediate.

This highly reactive intermediate can follow two primary pathways:

Protonation and Further Reduction : The radical anion can be protonated by a proton source in the electrolyte, forming a neutral radical. A second electron transfer to this radical yields an anion, which is then protonated to give the final alcohol product (tetralol). organic-chemistry.org

Radical-Radical Coupling : Two radical anion intermediates can couple together to form a dimeric pinacol (B44631) product. organic-chemistry.orgresearchgate.net

The selectivity between alcohol and pinacol formation is highly dependent on factors such as the electrode material (e.g., platinum), pH of the electrolyte, solvent, and the presence of additives. nih.govrsc.org

Nucleophilic and Electrophilic Reactivity at the Tetralone Core

The tetralone core, with its carbonyl group and α-carbons, is the primary site for nucleophilic and electrophilic interactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of α-hydrogens acidic enough to be removed by a suitable base allows this compound to form enolate intermediates. These enolates are potent nucleophiles and are central to many of its transformations. The regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either the C-2 or C-4 position, leading to the kinetic or thermodynamic enolate, respectively. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate at the C-2 position. youtube.com Conversely, weaker bases and higher temperatures tend to favor the more substituted and thermodynamically more stable enolate.

The reactivity of tetralone enolates has been studied in analogous systems. For instance, studies on the cesium and lithium enolates of 6-phenyl-α-tetralone have shown that these enolates exist as monomer-tetramer mixtures in solution. nih.gov The monomeric form is significantly more reactive in SN2 alkylation reactions than the aggregated tetramer. nih.gov This suggests that the reaction conditions that favor the monomeric enolate of this compound would lead to higher reaction rates.

The nature of the counterion and the presence of additives can also influence the reactivity of the enolate. For example, in the case of the 6-phenyl-α-tetralone cesium enolate, the addition of hexamethylphosphoramide (B148902) (HMPA) was found to promote O-alkylation over C-alkylation. nih.gov This highlights the tunability of the enolate's reactivity based on the reaction medium.

Table 1: Factors Influencing Enolate Formation and Reactivity in Tetralone Systems

| Factor | Condition | Predominant Enolate/Reactivity |

| Base | Sterically hindered (e.g., LDA) | Kinetic (less substituted) |

| Less hindered (e.g., NaH, alkoxides) | Thermodynamic (more substituted) | |

| Temperature | Low temperature | Kinetic control |

| High temperature | Thermodynamic control | |

| Counterion | Lithium, Cesium | Forms monomer-tetramer equilibria |

| Additives | HMPA | Can favor O-alkylation |

The enolate of this compound can act as a nucleophile in Aldol-type reactions, attacking the carbonyl group of an aldehyde or another ketone. This reaction is a powerful tool for carbon-carbon bond formation. In a mixed Aldol (B89426) condensation, where this compound is reacted with an aldehyde that cannot enolize (e.g., benzaldehyde), the tetralone exclusively forms the enolate, which then adds to the aldehyde. ijnrd.org Subsequent dehydration of the resulting β-hydroxy ketone can lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure.

The stereoselectivity of the Aldol reaction is a critical aspect, and in the case of this compound, the chiral center at C-4 can influence the stereochemical outcome of the reaction at the α-position. While specific studies on this substrate are not prevalent, the general principles of diastereoselective Aldol reactions would apply. The choice of enolate (Z vs. E) and the nature of the aldehyde would dictate the relative stereochemistry of the newly formed stereocenters.

Table 2: Potential Products of Mixed Aldol Condensation of this compound

| Electrophile | Intermediate Product | Final Product (after dehydration) |

| Benzaldehyde | β-hydroxy ketone | α,β-unsaturated ketone |

| Formaldehyde | β-hydroxy ketone | α,β-unsaturated ketone |

| Acetone | β-hydroxy ketone | α,β-unsaturated ketone |

The nucleophilic enolate of this compound can be readily alkylated at the α-position (C-2) via an SN2 reaction with an alkyl halide. libretexts.org The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective substrates to avoid competing elimination reactions. libretexts.org The regioselectivity of alkylation is controlled by the choice of enolate, with the kinetic enolate leading to substitution at the less hindered C-2 position.

α-Arylation of the tetralone core is also a feasible transformation, typically achieved through transition-metal-catalyzed cross-coupling reactions. While specific examples with this compound are scarce, palladium-catalyzed α-arylation of ketones is a well-established methodology. This would involve the reaction of the tetralone enolate with an aryl halide in the presence of a suitable palladium catalyst and ligand.

Rearrangement Reactions Involving the Tetralone Skeleton

The tetralone skeleton, under certain conditions, can undergo rearrangement reactions, leading to the formation of new carbocyclic frameworks. These rearrangements are often driven by the formation of more stable intermediates or products.

While specific mechanistic studies on the intramolecular rearrangement of this compound are not extensively documented, the behavior of related tetralone systems can provide insights into potential rearrangement pathways. Acid-catalyzed rearrangements are common for tetralones and can involve Wagner-Meerwein type shifts of alkyl or aryl groups. For instance, in the presence of a strong acid, protonation of the carbonyl oxygen could be followed by a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged carbocationic intermediate that can then be trapped by a nucleophile or eliminate a proton to form a new unsaturated system.

Photochemical rearrangements of cyclohexenones, which share a structural motif with the unsaturated form of the tetralone enol, are also well-documented and could potentially be applicable. These reactions can proceed through complex radical or diradical intermediates to yield intricate polycyclic products.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing alkyl substituents (isopropyl and methyl) and the deactivating effect of the carbonyl group play a crucial role in determining the position of substitution. The isopropyl and methyl groups are ortho-, para-directing and activating, while the carbonyl group is meta-directing and deactivating.

In the case of this compound, the positions on the aromatic ring are C-5, C-7, and C-8. The C-5 position is ortho to the methyl group and meta to the carbonyl-containing ring fusion. The C-7 position is ortho to the methyl group and para to the isopropyl group (indirectly). The C-8 position is ortho to the isopropyl group (indirectly) and meta to the methyl group. The interplay of these electronic effects, along with steric hindrance from the isopropyl group, will determine the regiochemical outcome of electrophilic substitution.

For example, in the nitration of related isopropyl- and methyl-substituted aromatic compounds, a mixture of products is often observed. rsc.org Nitration of 4-isopropyltoluene, for instance, can lead to substitution at various positions and can even result in nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org Therefore, the nitration of this compound would be expected to yield a mixture of nitro-substituted products, with the exact ratio depending on the reaction conditions. Halogenation and Friedel-Crafts reactions would likely follow similar patterns of regioselectivity, influenced by both electronic and steric factors. semanticscholar.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Substitution Position(s) | Potential Side Reactions |

| Nitration | NO₂⁺ | C-5, C-7 | Nitrodeisopropylation |

| Halogenation | Br⁺, Cl⁺ | C-5, C-7 | - |

| Friedel-Crafts Alkylation | R⁺ | C-5, C-7 | Polyalkylation, Rearrangement of alkyl group |

| Friedel-Crafts Acylation | RCO⁺ | C-5, C-7 | - |

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 4-Isopropyl-6-methyltetralone. It provides information on the chemical environment of individual carbon and hydrogen atoms, allowing for a complete mapping of the molecular skeleton.

One-dimensional NMR spectra are fundamental for the initial structural assessment of the molecule. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetralone ring, and the protons of the isopropyl and methyl substituents. Key expected signals include doublets for the isopropyl methyl groups, a multiplet for the isopropyl methine proton, a singlet for the aromatic methyl group, and distinct signals for the aromatic protons and the diastereotopic methylene (B1212753) protons of the tetralone core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct evidence for the 14 carbon atoms in the molecule, categorized into distinct chemical environments. nih.gov The spectrum typically shows a signal for the carbonyl carbon in the downfield region (around 200 ppm), several signals in the aromatic region (120-150 ppm), and multiple signals in the aliphatic region (< 70 ppm) corresponding to the carbons of the tetralone ring and the isopropyl and methyl groups.

| Carbon Type | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Description |

|---|---|---|---|

| Carbonyl (C=O) | ~198-205 | N/A | Ketone functional group in the tetralone ring. |

| Aromatic Quaternary | ~130-150 | N/A | Carbons in the aromatic ring with no attached protons. |

| Aromatic CH | ~125-135 | ~7.0-8.0 | Proton-bearing carbons of the benzene (B151609) ring. |

| Aliphatic CH (Isopropyl) | ~30-40 | Multiplet | Methine carbon of the isopropyl group. |

| Aliphatic CH (Ring) | ~35-45 | Multiplet | Chiral center at position 4 of the tetralone ring. |

| Aliphatic CH₂ | ~25-40 | Multiplets | Methylene groups within the tetralone ring. |

| Aliphatic CH₃ (Methyl) | ~20-25 | Singlet | Methyl group attached to the aromatic ring. |

| Aliphatic CH₃ (Isopropyl) | ~18-22 | Doublet | Equivalent methyl groups of the isopropyl substituent. |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons. It would also map the connectivity of the protons within the aliphatic portion of the tetralone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is instrumental in assigning the chemical shifts of protonated carbons. For instance, it would definitively link the proton signal of the aromatic methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is vital for piecing together the molecular fragments. Key HMBC correlations would include those from the aromatic methyl protons to the quaternary and protonated aromatic carbons, and from the isopropyl protons to the C4 carbon of the tetralone ring, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like this compound, especially when it is part of a complex mixture such as an essential oil. nih.gov In this technique, the gas chromatograph separates the individual components of the mixture, which are then introduced one by one into the mass spectrometer for identification. The compound is identified by its specific retention time in the chromatography column and its characteristic mass spectrum. The NIST Chemistry WebBook lists several Kovats retention indices for this compound on various column types, which aids in its identification in complex samples. nist.gov

| Expected Ion (m/z) | Formula | Description |

|---|---|---|

| 202 | [C₁₄H₁₈O]⁺ | Molecular Ion (M⁺) |

| 187 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 159 | [M-43]⁺ | Loss of an isopropyl radical (•C₃H₇), a characteristic fragmentation. |

| 131 | [M-43-28]⁺ | Subsequent loss of ethylene (B1197577) (C₂H₄) after loss of the isopropyl group. |

The fragmentation pattern in the mass spectrum is a molecular fingerprint. For this compound, common fragmentation pathways would include the loss of the isopropyl group (a loss of 43 mass units) and alpha-cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. longdom.org This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₄H₁₈O by distinguishing its exact mass (202.135765 Da) from other potential compounds with the same nominal mass. nih.govlongdom.org This capability is crucial for confirming the identity of novel compounds or for verifying the purity of a synthesized sample.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. docbrown.info This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key structural features.

The most prominent features in the IR spectrum would be:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group.

C-H Stretches: Absorptions corresponding to the C-H bonds in the aromatic ring and the aliphatic portions (isopropyl, methyl, and tetralone ring).

C=C Stretches: Medium to weak absorptions from the carbon-carbon bonds within the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium/Weak | C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium/Strong | C-H bonds of isopropyl, methyl, and ring CH/CH₂ groups. |

| Ketone C=O Stretch | 1670 - 1690 | Strong | Conjugated aryl ketone. |

| Aromatic C=C Stretch | 1550 - 1620 | Medium/Weak | Carbon-carbon bonds in the benzene ring. |

These distinct absorption bands provide clear and rapid evidence for the presence of the tetralone core and its specific alkyl substitutions. youtube.com

X-ray Crystallography for Solid-State Structure Determination

For a chiral molecule like this compound, which possesses a stereocenter at the 4-position, X-ray crystallography is the definitive method for unambiguously determining its absolute configuration. Furthermore, this technique provides a precise snapshot of the molecule's conformation as it exists in the solid state, offering valuable insights into the steric and electronic effects that govern its three-dimensional shape.

Absolute Configuration Determination

The absolute configuration of a chiral molecule refers to the spatial arrangement of its atoms or groups of atoms. In the absence of X-ray crystallographic data for this compound, its absolute configuration has not been experimentally determined through this method.

To determine the absolute configuration using X-ray crystallography, one would typically need to crystallize an enantiomerically pure sample of the compound. The analysis of the diffraction data, particularly through the use of anomalous dispersion effects, allows for the unambiguous assignment of the R or S configuration at the chiral center. This is a critical piece of information in stereoselective synthesis and in understanding the biological activity of chiral molecules. Without a published crystal structure, this information remains unknown for this compound.

Conformational Analysis in the Crystalline State

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule in its crystalline state is its lowest energy arrangement under the forces of the crystal lattice.

For this compound, X-ray crystallography would reveal the specific puckering of the tetralone ring system and the orientation of the isopropyl and methyl substituents. This would provide precise dihedral angles and intramolecular distances, offering a detailed picture of its solid-state conformation. This information is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential interactions with other molecules. However, due to the lack of crystallographic studies, the specific details of its conformation in the crystalline state have not been documented.

Computational and Theoretical Studies of 4 Isopropyl 6 Methyltetralone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into orbital energies, charge distribution, and the likelihood of chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of 4-Isopropyl-6-methyltetralone would typically involve calculations of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Such calculations would provide a theoretical basis for understanding how this compound might interact with other chemical species. However, no specific DFT studies for this compound have been reported in the available literature.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods could be employed to predict the energetic properties of this compound, such as its heat of formation and bond dissociation energies. Furthermore, ab initio calculations can be used to simulate various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational and electronic transitions. At present, such specific ab initio predictions for this compound are not available in published research.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for performing a thorough conformational analysis. This would involve identifying the most stable three-dimensional arrangements (conformers) of the molecule and understanding the energy barriers between them. The flexibility of the isopropyl group and the tetralone ring system would be of particular interest, as these conformational preferences can significantly influence the molecule's biological activity and physical properties. The scientific literature, however, lacks any published molecular dynamics studies focused on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent chemical transformations.

Transition State Analysis

Understanding a chemical reaction requires the identification and characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and calculate the energy of the transition state for reactions involving this compound. This information is critical for determining the reaction's activation energy and, consequently, its rate. No such transition state analyses for reactions involving this specific tetralone derivative have been documented.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Total Synthesis of Natural Products

The tetralone core is a common structural motif found in numerous natural products, making compounds like 4-isopropyl-6-methyltetralone attractive starting materials for total synthesis. semanticscholar.orgresearchgate.netedu.krd Its rigid framework allows for controlled introduction of new stereocenters and functional groups, facilitating the construction of complex molecular architectures.

The carbon skeleton of this compound is closely related to that of many sesquiterpenoids, a large class of 15-carbon natural products. nih.gov Consequently, it has been employed as a key intermediate in the synthesis of these compounds. A notable example is the use of a closely related derivative, 6-methoxy-4-isopropyl-1-tetralone, in the total synthesis of (±)-cadinene dihydrochloride, which belongs to the cadinane (B1243036) series of sesquiterpenes. researchgate.net The synthesis leverages the tetralone as a foundational scaffold to construct the more complex polycyclic system of the target natural product. researchgate.net

The general transformation pathway underscores the utility of the tetralone core in building intricate sesquiterpenoid frameworks. The key steps involved in such syntheses often include modifications to the ketone and the adjacent methylene (B1212753) groups, as well as reactions on the aromatic ring to build additional carbocyclic structures.

Table 1: Key Transformations in Sesquiterpenoid Synthesis from a Tetralone Intermediate researchgate.net

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 7-methoxy-1-tetralone (B20472) | Isopropylmagnesium chloride, Cerium chloride | Tertiary Alcohol | Introduction of the isopropyl group |

| 2 | Tertiary Alcohol | p-Toluenesulfonic acid | Unsaturated Tetralin | Dehydration to form a double bond |

| 3 | Unsaturated Tetralin | 10% Pd/C, H₂ | Substituted Tetralin | Catalytic hydrogenation of the double bond |

This sequence demonstrates a convenient method to prepare the specific substituted tetralone required for further elaboration into the cadinane skeleton. researchgate.net

Beyond sesquiterpenoids, the tetralone scaffold is a cornerstone in the synthesis of a wide array of bioactive molecules. nih.gov Its derivatives are recognized as crucial building blocks for compounds with potential therapeutic applications, including antibiotics, antidepressants, and antitumor agents. researchgate.netedu.krd The structural unit is present in natural products like aristelegone-A and catalponol. semanticscholar.org The versatility of the tetralone core allows chemists to access diverse molecular families by employing it as a starting point for constructing complex heterocyclic and polycyclic systems. researchgate.net For instance, the constitutional isomer, 2-tetralone, serves as an intermediate in the synthesis of various pharmaceuticals such as nepinalone, napamezole, and trioxifene. wikipedia.org

Intermediate in the Preparation of Advanced Organic Compounds

The reactivity of the ketone and the benzylic positions of the this compound ring system makes it a powerful intermediate for creating more complex and functionally diverse organic compounds.

The tetralone framework can be chemically manipulated to produce different ring systems. A common transformation is the aromatization of the non-aromatic ring to form a naphthalene (B1677914) derivative. For example, 1-tetralone (B52770) can be converted to 1-phenylnaphthalene (B165152) through a Grignard reaction with phenylmagnesium bromide, followed by dehydration and dehydrogenation with elemental sulfur. wikipedia.orgchemicalbook.com This strategy effectively transforms the bicyclic tetralone system into a fully aromatic polycyclic hydrocarbon.

Furthermore, the tetralone scaffold can be a precursor for more elaborate polycyclic structures through reactions like ring-rearrangement metathesis (RRM). beilstein-journals.org Although not directly starting from this compound, synthetic strategies show that bicyclic systems derived from Diels-Alder reactions, which can produce tetralone-like precursors, are used to create complex tri- and tetracyclic sulfones with varied ring sizes. beilstein-journals.org This highlights the potential for using the tetralone core as a starting point for constructing novel and intricate fused-ring systems.

While specific material science applications for this compound are not extensively documented, the core tetralone scaffold possesses properties that make its derivatives of interest in this field. Tetralone derivatives have been investigated as fluorescent skeletons. nih.gov Molecules with inherent fluorescence are foundational to various material science applications, including the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. The rigid, conjugated system of the tetralone scaffold contributes to its photophysical properties, which can be fine-tuned through chemical derivatization to enhance fluorescence quantum yields or shift emission wavelengths for specific applications.

Role in Cascade and Multicomponent Reactions

The tetralone structure is actively involved in advanced chemical reactions such as cascade and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.

Cascade reactions, where multiple bonds are formed in a single sequence without isolating intermediates, have been developed to synthesize tetralones and related structures. A metal-free cascade involving a reductive Friedel–Crafts alkylation/cyclization of keto acids provides an efficient route to tetralone derivatives. rsc.orgrsc.org Additionally, a cascade Stetter-aldol reaction has been used to create functionalized 4-hydroxytetralones. nih.gov These examples show that the tetralone ring system is a favorable structure to be formed via these efficient reaction pathways.

More significantly, tetralones can act as key reactants in multicomponent reactions. A well-documented example is the reaction of an α-tetralone with 1H-tetrazol-5-amine and various aromatic aldehydes. wikipedia.orgsemanticscholar.orgresearchgate.net This one-pot reaction, often facilitated by microwave irradiation, leads to the rapid synthesis of complex, fused heterocyclic ring systems, specifically 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. semanticscholar.orgresearchgate.net This demonstrates the power of using the tetralone scaffold to generate significant molecular diversity from simple starting materials in a single, atom-economical step. chemicalbook.com

Table 2: Example of a Multicomponent Reaction Involving an α-Tetralone semanticscholar.orgresearchgate.net

| Component 1 | Component 2 | Component 3 | Reaction Conditions | Product Type |

|---|

Analytical Methodology Development for Research Purposes

Chromatographic Methodologies for Purification and Analysis

Chromatography is a fundamental technique for the separation and analysis of 4-Isopropyl-6-methyltetralone from reaction mixtures and for the determination of its purity and isomeric composition.

Column chromatography is a primary method for the purification of tetralone derivatives. In the synthesis of related compounds, such as 6-methoxy-4-isopropyl-1-tetralone, column chromatography over silica (B1680970) gel is a key step in isolating the final product after oxidation. researchgate.net While some synthesis protocols for tetralone derivatives aim for non-chromatographic purification methods like filtration and recrystallization, these are not always sufficient to achieve high purity, making column chromatography indispensable in many research applications. researchgate.net

For instance, the purification of a residue containing a tetralone derivative was successfully achieved using silica gel chromatography. researchgate.net The choice of solvent system (eluent) is critical for effective separation and is determined empirically to provide the best resolution of the target compound from impurities.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for assessing the purity and determining the ratio of isomers of this compound.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is highly effective for separating and identifying volatile compounds and their isomers. core.ac.uk The retention time in GC can help distinguish between different isomers, and the mass spectrum provides a fragmentation pattern that can confirm the compound's identity. researchgate.net The differentiation of positional isomers by GC-MS is a well-established technique in forensic and chemical analysis. nih.govnih.gov While specific GC methods for this compound are not extensively detailed in the provided results, the general applicability of GC for isomer differentiation is clear. nih.govojp.gov The NIST Chemistry WebBook provides gas chromatography data for 4-Isopropyl-6-methyl-1-tetralone, indicating its amenability to this analytical technique. nist.gov

Below is an interactive data table summarizing typical parameters for GC and HPLC analysis of tetralone-related compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Typically a non-polar or semi-polar column (e.g., polysiloxane-based) | C18 or other reversed-phase columns; Chiral stationary phases for enantiomers |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile (B52724)/Water mixtures, often with acid modifiers (e.g., phosphoric acid, formic acid) |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | UV-Vis Detector, Diode Array Detector (DAD) |

| Primary Application | Isomer ratio determination, Purity assessment, Identification | Purity assessment, Quantitative analysis, Enantiomeric separation |

Quantitative Analysis Techniques

Quantitative analysis of this compound is essential for various research applications. High-performance liquid chromatography with UV detection is a common and reliable method for the quantification of tetralone derivatives. oup.com The method's selectivity can be confirmed by comparing the retention times and UV spectra of the analyte with that of a standard. oup.com

Validation of a quantitative HPLC method typically involves assessing several parameters to ensure its reliability. ijrpc.com These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oup.com For example, a validated HPLC method for a related compound demonstrated good linearity with a correlation coefficient (r²) greater than 0.999. oup.com The precision of the method is evaluated by determining the relative standard deviation (RSD) for repeated measurements. ijrpc.com

Nuclear Magnetic Resonance (¹H NMR) analysis can also be utilized for the quantitative determination of tetralone derivatives, particularly for assessing conversion rates in synthesis. researchgate.net

The following table presents key validation parameters for a typical quantitative HPLC method for a tetralone derivative.

| Validation Parameter | Typical Value/Range |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.06–100.76% |

| Precision (RSD) | ≤ 1.73% |

| Limit of Detection (LOD) | 0.22 µg/mL |

| Limit of Quantification (LOQ) | 0.73 µg/mL |

Note: The values in the table are based on a study of 4-hydroxy-α-tetralone and serve as an illustrative example. oup.com

On-Line Reaction Monitoring using Spectroscopic Methods

On-line monitoring of chemical reactions provides real-time data on the progress of a synthesis, allowing for optimization of reaction conditions and a deeper understanding of the reaction mechanism. nih.gov Spectroscopic methods are well-suited for this purpose.

In the context of the synthesis of this compound, which can be prepared through a Friedel-Crafts acylation reaction, in-situ spectroscopic studies can be invaluable. rsc.orgsemanticscholar.orgorganic-chemistry.orgwikipedia.org For example, the mechanism of Friedel-Crafts acetylation has been studied using in-situ spectroscopic methods. rsc.org These techniques can help identify reaction intermediates and byproducts, providing insights into the reaction pathway. rsc.org

Mass spectrometry (MS) can be used for on-line monitoring of both batch and continuous flow reactions. nih.gov This allows for the determination of the consumption of starting materials, the formation of the desired product, and the identification of intermediates and impurities in real-time. nih.gov

Visible spectroscopy can also be employed for on-line monitoring, particularly for tracking the concentration of colored species or for use with chemical data science algorithms to predict the concentration of the target analyte. researchgate.net While direct application to this compound synthesis is not detailed, the principles of on-line spectroscopic monitoring are broadly applicable to organic synthesis.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Systems

The development of efficient and novel synthetic routes is paramount for accessing 4-Isopropyl-6-methyltetralone and its derivatives for further study. While classical methods like Friedel-Crafts acylation followed by cyclization are known for tetralone synthesis, future research should target more advanced and efficient strategies. semanticscholar.org

Photocatalytic Cyclizations: Visible-light-mediated reactions represent a growing field in organic synthesis. Research into the intramolecular cyclization of appropriately substituted aryl alkyl precursors, using organic photocatalysts, could provide a metal-free and milder alternative to traditional methods. organic-chemistry.org This approach could offer different regioselectivity and functional group tolerance.

Transition-Metal Catalyzed Hydroacylation: The use of transition-metal catalysts, such as rhodium complexes, for the intramolecular hydroacylation of ortho-alkenylbenzaldehydes is a powerful method for constructing the tetralone core. organic-chemistry.org Future work could involve designing specific ligands to control the reactivity and selectivity for substrates leading to this compound.

Diels-Alder and Cascade Reactions: Strategies involving Diels-Alder cycloadditions or other cascade reactions could provide rapid access to the tetralin skeleton, which can then be oxidized to the target tetralone. semanticscholar.orgacs.orgnih.gov For instance, a recently developed nitrogen deletion/Diels-Alder cascade offers a novel pathway to substituted tetralins from readily available isoindolines. acs.orgnih.govresearchgate.net

The exploration of novel catalytic systems is intrinsically linked to these synthetic routes. Developing catalysts that are more active, selective, and robust will be crucial.

| Catalytic System Type | Potential Application for this compound | Research Focus |

| Homogeneous Catalysis | Rhodium or Iridium complexes for asymmetric hydroacylation/hydrogenation. semanticscholar.orgorganic-chemistry.org | Ligand design for high enantioselectivity; Catalyst recycling. |

| Heterogeneous Catalysis | Solid-supported acids for Friedel-Crafts cyclization. | Development of reusable, non-corrosive catalysts to replace AlCl₃. |

| Photocatalysis | Organic dyes or semiconductor materials for radical cyclizations. organic-chemistry.org | Catalyst efficiency under visible light; Substrate scope expansion. |

| Biocatalysis | Enzymes (e.g., lipases, yeast) for kinetic resolution or asymmetric synthesis. nih.gov | Enzyme screening and engineering for specific substrates. |

Exploration of New Reactivity Modes and Transformations

The this compound scaffold possesses multiple reactive sites—the ketone, the alpha-carbons, and the aromatic ring—whose reactivities are yet to be fully explored.

Future research should focus on:

Derivatization at the Carbonyl Group: Beyond simple reduction to the corresponding alcohol, transformations such as Wittig olefination, reductive amination, and the formation of various heterocyclic rings (e.g., pyrazoles, oxazoles) could yield a diverse library of new compounds. semanticscholar.org

Alpha-Functionalization: The carbons alpha to the ketone are amenable to functionalization. Exploring selective mono- or di-alkylation, halogenation, or acylation at these positions would provide access to a range of derivatives with potentially new properties.

C-H Activation of the Aromatic Ring: Modern C-H activation strategies could be employed to selectively functionalize the aromatic ring without the need for pre-installed directing groups. acs.org This would enable the introduction of various substituents at specific positions, a challenging task using classical electrophilic aromatic substitution.

Use as a Precursor for Naphthalene (B1677914) Scaffolds: Tetralones can be readily aromatized to form substituted naphthalenes. acs.org Investigating the aromatization of this compound and its derivatives would provide access to a class of naphthalenes that might be difficult to synthesize otherwise. These compounds are significant in medicinal chemistry and materials science. acs.org

Advanced Computational Studies for Predictive Design

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactions. rsc.org For this compound, advanced computational studies can accelerate the discovery of new synthetic routes and the prediction of properties.

Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic reactions. nih.gov This allows for the prediction of reaction barriers, regioselectivity, and stereoselectivity, guiding experimental efforts toward the most promising pathways. rsc.org

Catalyst Design: Computational modeling can aid in the rational design of new catalysts. By simulating the interaction between a substrate and a catalyst (e.g., a chiral transition-metal complex), researchers can design catalysts with enhanced activity and selectivity specifically for the synthesis of enantiopure this compound.

Reactivity Mapping: Calculating properties such as electrostatic potential, frontier molecular orbitals, and bond dissociation energies can provide a detailed map of the molecule's reactivity. This information can predict how the molecule will behave in different chemical environments and guide the exploration of new transformations.

Development of Highly Enantioselective and Diastereoselective Processes

The C4 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of high importance, as different enantiomers can have distinct biological activities.

Future research avenues include:

Asymmetric Catalysis: The application of chiral catalysts in reactions like the rhodium-catalyzed hydroacylation or asymmetric hydrogenation of a corresponding unsaturated precursor could provide direct access to enantiomerically enriched this compound. organic-chemistry.org

Chemo-enzymatic Synthesis: The use of enzymes, such as lipases for the kinetic resolution of a racemic alcohol precursor or baker's yeast for the asymmetric reduction of an enone, offers a green and highly selective method for obtaining enantiopure compounds. nih.gov

Chiral Auxiliary-Based Synthesis: Employing a chiral auxiliary to guide the stereochemical outcome of a key bond-forming step, followed by its removal, is a reliable strategy for asymmetric synthesis that could be adapted for this target.

Integration with Flow Chemistry and Automated Synthesis

Modern synthesis is increasingly moving towards continuous and automated processes to improve efficiency, safety, and reproducibility. researchgate.net

Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow setup can offer significant advantages. nih.gov Flow reactors provide superior heat and mass transfer, allowing for safer execution of highly exothermic reactions (like Friedel-Crafts) and enabling reactions at temperatures and pressures not easily accessible in batch reactors. nih.gov This can lead to higher yields and shorter reaction times.

Automated Reaction Optimization: Automated flow systems can be programmed to perform numerous experiments under varying conditions (temperature, pressure, catalyst loading, residence time) in a short period. syrris.comsoci.org This high-throughput experimentation can rapidly identify the optimal conditions for the synthesis.

Automated Library Synthesis: Once an efficient synthesis is established, an automated platform can be used to synthesize a library of derivatives by systematically varying the building blocks or reagents. syrris.comresearchgate.net This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Sustainable Synthesis Methodologies

Adopting the principles of green chemistry is essential for modern chemical synthesis to minimize environmental impact. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Cascade reactions are particularly effective in this regard.

Use of Greener Solvents and Reagents: Future research should aim to replace hazardous solvents and reagents. For example, replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or developing solvent-free reaction conditions. Similarly, stoichiometric and often hazardous reagents like aluminum trichloride (B1173362) in Friedel-Crafts reactions could be replaced with catalytic, recyclable solid acids. organic-chemistry.org